Cas no 20350-16-7 (6-chloro-9-(3,4-di-O-acetyl-2-deoxypentopyranosyl)-9H-purine)

6-chloro-9-(3,4-di-O-acetyl-2-deoxypentopyranosyl)-9H-purine structure
20350-16-7 structure
Product Name:6-chloro-9-(3,4-di-O-acetyl-2-deoxypentopyranosyl)-9H-purine
CAS No:20350-16-7
MF:C14H15ClN4O5
MW:354.745702028275
CID:909616
PubChem ID:283951
Update Time:2025-04-19

6-chloro-9-(3,4-di-O-acetyl-2-deoxypentopyranosyl)-9H-purine Chemical and Physical Properties

Names and Identifiers

    • 6-chloro-9-(3,4-di-O-acetyl-2-deoxypentopyranosyl)-9H-purine
    • AC1Q3S05; 9H-Purine-9-ethanol,6-chloro-; 6-chloro-9-(2'-hydroxyethyl)purine; 6-Chloro-9-(3,4-di-O-acetyl-2-deoxy-ss-D-ribopyranosyl)purin; 6-chloro-9H-purine-9-ethanol; CTK4D2538; 2-(6-chloro-9h-purin-9-yl)ethanol; 2-(6-chloro-9H-purin-9-yl)ethanol; AR-1C8242; 9-(2-hydroxyethyl)-6-chloropurine; NSC33196; 6-chloro-9-(2'-hydroxyethyl) purine; AC1L5RAJ; 2-(6-chloro-purin-9-yl)-ethanol;
    • NSC139223
    • NSC-139223
    • 20350-16-7
    • 9H-Purine, 3',4'-diacetate
    • DTXSID70942509
    • Inchi: 1S/C14H15ClN4O5/c1-7(20)23-9-3-11(22-4-10(9)24-8(2)21)19-6-18-12-13(15)16-5-17-14(12)19/h5-6,9-11H,3-4H2,1-2H3
    • InChI Key: VAQDEKVZMHCVFO-UHFFFAOYSA-N
    • SMILES: ClC1C2=C(N=CN=1)N(C=N2)C1CC(C(CO1)OC(C)=O)OC(C)=O

Computed Properties

  • Exact Mass: 354.07300
  • Monoisotopic Mass: 354.0730973g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 5
  • Complexity: 496
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 3
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 105Ų

Experimental Properties

  • PSA: 105.43000
  • LogP: 1.26200

6-chloro-9-(3,4-di-O-acetyl-2-deoxypentopyranosyl)-9H-purine Related Literature

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